molecular formula C24H33N3O B247674 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B247674
M. Wt: 379.5 g/mol
InChI Key: WTRKLPNNBDOVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as EBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EBP belongs to the class of piperazine derivatives and has shown promising results in the treatment of various disorders, including anxiety, depression, and schizophrenia.

Scientific Research Applications

1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has shown promising results in the treatment of anxiety, depression, and schizophrenia. 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

The exact mechanism of action of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is its selectivity for the 5-HT1A receptor and dopamine D2 receptor, which may reduce the risk of side effects associated with non-selective drugs. However, 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has low water solubility, which may limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration route of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine.

Future Directions

There are several potential future directions for the study of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the potential use of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine in the treatment of drug addiction. Further studies are needed to determine the optimal dosage and administration route of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine for this application. Another area of interest is the potential use of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine in combination with other drugs for the treatment of anxiety and depression. Finally, further studies are needed to fully understand the mechanism of action of 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine and its potential therapeutic applications.

Synthesis Methods

1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-phenylpiperazine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine to obtain 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine. The purity of the compound can be improved through recrystallization or column chromatography.

properties

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C24H33N3O/c1-2-28-24-10-8-21(9-11-24)20-25-14-12-23(13-15-25)27-18-16-26(17-19-27)22-6-4-3-5-7-22/h3-11,23H,2,12-20H2,1H3

InChI Key

WTRKLPNNBDOVEQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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